molecular formula C10H12N2O B10973334 N-(4-methylpyridin-2-yl)cyclopropanecarboxamide

N-(4-methylpyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B10973334
M. Wt: 176.21 g/mol
InChI Key: JAJAKJJJFBKTGP-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H12N2O It is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the cyclopropane ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpyridin-2-yl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C10H12N2O/c1-7-4-5-11-9(6-7)12-10(13)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12,13)

InChI Key

JAJAKJJJFBKTGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CC2

Origin of Product

United States

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